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Compound of Interest

Compound Name: 5-0-benzoyl-20-deoxyingenol

Cat. No.: B12375386

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-0-benzoyl-20-deoxyingenol is a member of the ingenane class of diterpenoids, a group of
natural products known for their complex carbon skeleton and significant biological activities.
Isolated from plants of the Euphorbia genus, these compounds have garnered considerable
interest in the scientific community.[1][2] In particular, 5-O-benzoyl-20-deoxyingenol has been
identified as a potential inhibitor of cell proliferation, making it a compound of interest for further
investigation in drug development.[2] The structural elucidation and characterization of such
molecules are paramount for understanding their mechanism of action and for the development
of synthetic analogues with improved therapeutic properties. This document provides a detailed
overview of the spectroscopic analysis of 5-O-benzoyl-20-deoxyingenol, offering protocols for
its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass
Spectrometry (MS).

Chemical Properties
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Property Value Source
Molecular Formula C27H3205 [2]
Molecular Weight 436.54 g/mol [2]
CAS Number 54706-97-7 2]
Appearance Colorless oil [3]

Spectroscopic Data

The definitive structural confirmation of 5-O-benzoyl-20-deoxyingenol relies on a combination
of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the expected *H and 3C NMR chemical shifts for 5-O-benzoyl-
20-deoxyingenol. Data is typically recorded in deuterated chloroform (CDCIs) at a specific
frequency (e.g., 500 MHz for *H and 125 MHz for 13C).

1H NMR Data (CDCls)

o Chemical Shift (5, o Coupling Constant
Position Multiplicity
ppm) (3, Hz)
Data to be populated
from primary literature
13C NMR Data (CDCls)
Position Chemical Shift (6, ppm)

Data to be populated from primary literature

Mass Spectrometry (MS)
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High-resolution mass spectrometry with electrospray ionization (ESI) is a critical tool for
determining the elemental composition and fragmentation pattern of 5-O-benzoyl-20-
deoxyingenol. The ESI-MS fragmentation of ingenol esters is known to readily produce

characteristic fragmentation ions.[3]

High-Resolution Mass Spectrometry (HRMS-ESI) Data

lon Calculated m/z Observed m/z

[M+H]*+

[M+Na]*

Key Fragmentation Patterns

Precursor lon (m/z) Fragment lons (m/z) Interpretation

Loss of the benzoyl group,

437.2222 ([M+H]) Data to be populated
water, etc.

Experimental Protocols
Sample Preparation

o Compound Isolation: 5-O-benzoyl-20-deoxyingenol is typically isolated from the roots of
Euphorbia kansui through a series of chromatographic steps.[1][3]

o Purity Assessment: The purity of the isolated compound should be assessed by High-
Performance Liquid Chromatography (HPLC) prior to spectroscopic analysis.

 NMR Sample: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of
deuterated chloroform (CDClIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

o MS Sample: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol
or acetonitrile) at a concentration of 1 mg/mL. Further dilute this solution to a final
concentration of 1-10 pg/mL for analysis.
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NMR Spectroscopy Protocol

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped
with a cryoprobe for enhanced sensitivity.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton NMR spectrum.

o Typical parameters: 32 scans, 16-32k data points, spectral width of 12-16 ppm, relaxation
delay of 1-2 seconds.

e 13C NMR Acquisition:
o Acquire a proton-decoupled one-dimensional carbon NMR spectrum.

o Typical parameters: 1024-4096 scans, 32-64k data points, spectral width of 200-250 ppm,
relaxation delay of 2-5 seconds.

e 2D NMR Experiments:
o COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for assigning quaternary
carbons and piecing together the molecular framework.

o NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons
that are close in space.

o Data Processing: Process the raw data using appropriate NMR software. This includes
Fourier transformation, phase correction, baseline correction, and referencing to the internal
standard (TMS at 0.00 ppm for *H and the solvent peak for 13C).
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Mass Spectrometry Protocol

 Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-
of-Flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

« lonization Mode: Conduct the analysis in both positive and negative ion modes to obtain

comprehensive fragmentation information.
e Infusion Analysis:

o Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate
of 5-10 pL/min.

o Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).
o Tandem Mass Spectrometry (MS/MS):

o Select the protonated molecule [M+H]* or other relevant precursor ions for collision-
induced dissociation (CID).

o Vary the collision energy to obtain a range of fragment ions, which helps in elucidating the
fragmentation pathways.

o Data Analysis: Analyze the data using the instrument's software to determine the accurate
mass of the molecular ion and its fragments. This allows for the calculation of the elemental
composition and confirmation of the molecular formula.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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